2-(1,3-Oxazol-5-yl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2-(1,3-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C5H7NO2/c7-2-1-5-3-6-4-8-5/h3-4,7H,1-2H2 |
InChI Key |
IKJGHVPKJBNLJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=N1)CCO |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 2 1,3 Oxazol 5 Yl Ethan 1 Ol and Oxazole Scaffolds
Reactivity Patterns of the Oxazole (B20620) Ring System
The oxazole ring is characterized as an electron-deficient aromatic system, which renders it generally resistant to electrophilic attack unless activating substituents are present. pharmaguideline.com The nitrogen atom, being pyridine-like, is basic and can be protonated, which further deactivates the ring towards electrophiles. tandfonline.com Conversely, the electron deficiency is most pronounced at the C-2 position, situated between the two heteroatoms, making it the most susceptible site for nucleophilic attack, provided a suitable leaving group is present. pharmaguideline.com The acidity of the ring protons follows the order C-2 > C-5 > C-4, with the C-2 proton being the most acidic due to its location between the electronegative oxygen and nitrogen atoms. tandfonline.com
Electrophilic Substitution Reactions on Oxazole
Regioselectivity at C-5
When an activating group is present on the oxazole ring, electrophilic substitution preferentially occurs at the C-5 position. tandfonline.comwikipedia.org This regioselectivity can be attributed to the relative stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. Attack at C-5 allows for resonance structures that effectively delocalize the positive charge without placing it on the electronegative oxygen atom. While some studies under specific catalytic conditions have shown reactivity at other positions, C-5 remains the most common site for classical electrophilic substitution. nih.govsemanticscholar.org
In the case of 2-(1,3-oxazol-5-yl)ethan-1-ol, the 2-hydroxyethyl group at C-5 is a weak electron-donating group through induction. While it activates the ring for electrophilic attack, it does so at a position that is already occupied. Therefore, electrophilic substitution would target the next most activated position, which is typically C-4. However, if the starting material were a 2-substituted oxazole, the electrophile would be directed to the C-5 position.
A classic example of electrophilic substitution on an activated oxazole is the Vilsmeier-Haack formylation, which introduces a formyl group onto the ring. This reaction works efficiently on oxazoles bearing electron-rich substituents. mychemblog.comorganic-chemistry.org
| Oxazole Substrate | Electrophile Source | Position of Formylation | Product |
|---|---|---|---|
| 2,5-Dimethyloxazole | POCl₃, DMF | C-4 | 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde |
| 2-Methyl-5-phenyloxazole | POCl₃, DMF | C-4 | 2-Methyl-5-phenyl-1,3-oxazole-4-carbaldehyde |
| 5-Methoxy-2-methyloxazole | POCl₃, DMF | C-4 | 5-Methoxy-2-methyl-1,3-oxazole-4-carbaldehyde |
Influence of Substituents on Reactivity
The rate and feasibility of electrophilic substitution on the oxazole ring are highly dependent on the nature of the substituents attached to it. lumenlearning.com
Activating Groups: Electron-donating groups (EDGs) increase the electron density of the oxazole ring, thereby increasing its nucleophilicity and accelerating the rate of electrophilic attack. libretexts.org These groups stabilize the positively charged intermediate formed during the reaction. youtube.com Examples include alkyl, alkoxy (-OR), and amino (-NR₂) groups. The 2-hydroxyethyl group of this compound is a weakly activating group.
Deactivating Groups: Electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. otterbein.edu These groups destabilize the cationic intermediate. wikipedia.org Examples include nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups.
Nucleophilic Substitution Reactions on Oxazole
Nucleophilic aromatic substitution (SNAr) is uncommon on the oxazole ring itself and generally requires the presence of a good leaving group, typically a halogen, at an electron-deficient position. tandfonline.comsemanticscholar.org The reaction often competes with ring-cleavage, especially under harsh conditions or with strong nucleophiles. pharmaguideline.com For a successful substitution, the ring is often further activated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.org
Reactivity Order: C-2 > C-4 > C-5
The susceptibility of a position on the oxazole ring to nucleophilic attack is dictated by its electron density. The established order of reactivity for the displacement of a halogen leaving group is C-2 >> C-4 > C-5. tandfonline.comsemanticscholar.org
C-2: This position is the most electron-deficient due to the inductive effects of both the adjacent oxygen and nitrogen atoms. A leaving group at C-2 is therefore the most readily displaced by a nucleophile. pharmaguideline.com
C-4: This position is activated by the adjacent nitrogen atom but is less electron-deficient than C-2.
C-5: This position is the least reactive towards nucleophiles. It is primarily influenced by the adjacent oxygen atom.
This reactivity pattern makes the selective functionalization of 2-halooxazoles a valuable synthetic strategy.
| Substrate | Nucleophile | Conditions | Product |
|---|---|---|---|
| 2-Bromo-4,5-diphenyloxazole | Sodium methoxide (NaOMe) | Methanol, Reflux | 2-Methoxy-4,5-diphenyloxazole |
| 2-Chloro-5-phenyloxazole | Piperidine | Ethanol (B145695), Reflux | 2-(Piperidin-1-yl)-5-phenyloxazole |
| 4-Bromo-2-methyloxazole | Sodium thiophenoxide (NaSPh) | DMF, 100 °C | 2-Methyl-4-(phenylthio)oxazole |
Role of Leaving Groups
The success of a nucleophilic aromatic substitution reaction is critically dependent on the ability of the substituent to depart as a stable species, known as the leaving group. pressbooks.pub In the context of oxazole chemistry, the most commonly employed leaving groups are the halogens.
The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the ring, which is facilitated by the strong inductive electron-withdrawal of the highly electronegative halogen. masterorganicchemistry.com Since bond breaking is not part of the slow step, the C-X bond strength is less important than the halogen's ability to activate the ring towards attack. Besides halogens, other groups like triflates (-OTf) and tosylates (-OTs) can also serve as effective leaving groups under certain conditions.
Ring-Opening Reactions of Oxazoles
Oxazole rings, while aromatic, are susceptible to cleavage under various conditions due to the inherent reactivity of the azole structure. Nucleophilic attacks, for instance, often lead to ring splitting rather than substitution. pharmaguideline.com
Oxazoles are generally classified as weakly basic compounds and can be decomposed by concentrated acids. wikipedia.orgslideshare.net The process of acid-catalyzed hydrolysis involves the protonation of the ring, typically at the nitrogen atom (N-3), which activates the ring for nucleophilic attack by water. pharmaguideline.com For simple benzoxazoles, which share the core oxazole structure, acid hydrolysis leads to the formation of corresponding amidophenols. rsc.org The mechanism can vary with the acidity of the solution. In solutions of low acidity, the rate-determining step is the nucleophilic attack of water on the protonated oxazole. However, at higher acid concentrations, the reaction can be retarded as the fission of the C-O bond in the resulting tetrahedral intermediate becomes the rate-limiting step. rsc.org
The general pathway for acid hydrolysis of an oxazole ring can be summarized as follows:
Protonation: The nitrogen atom of the oxazole ring is protonated by the acid catalyst, forming an oxazolium cation. This step increases the electrophilicity of the ring carbons.
Nucleophilic Attack: A water molecule attacks one of the electrophilic carbon atoms of the oxazolium ring, typically at the C2, C4, or C5 position.
Ring Opening: The tetrahedral intermediate formed undergoes ring cleavage, breaking one of the heteroatom-carbon bonds (C-O or C-N).
Tautomerization and Hydrolysis: Subsequent tautomerization and hydrolysis of the resulting intermediates lead to the final cleavage products.
For 5-substituted oxazoles like this compound, the substituent can influence the regioselectivity of the nucleophilic attack.
Table 1: Mechanistic Steps in Acid Hydrolysis of Oxazoles
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Reversible protonation of the ring nitrogen. | Oxazolium cation |
| 2 | Nucleophilic attack by water on a ring carbon. | Tetrahedral intermediate |
| 3 | Cleavage of a C-O or C-N bond, leading to ring opening. | Open-chain enol or imine |
| 4 | Hydrolysis and tautomerization to final products. | α-acylamino ketone or related structures |
Beyond acid hydrolysis, the oxazole ring can be opened through several other chemical pathways, including reactions with nucleophiles, oxidation, and reduction.
Nucleophilic Attack: Strong nucleophiles can attack the electron-deficient carbon atoms of the oxazole ring, leading to cleavage. For example, treatment of oxazoles with ammonia (B1221849) or formamide can result in ring transformation to imidazoles. pharmaguideline.com Deprotonation at the C2 position using a strong base like butyllithium is often accompanied by ring opening to produce an isonitrile intermediate. cutm.ac.in
Oxidation: The oxazole ring is susceptible to oxidative cleavage by various oxidizing agents. pharmaguideline.com Reagents such as cold potassium permanganate, chromic acid, and ozone can open the ring. pharmaguideline.com The oxidation of 4,5-diphenyloxazole with ceric ammonium nitrate (CAN) yields an imide and benzoic acid. cutm.ac.in Furthermore, the reaction of oxazoles with singlet oxygen is proposed to proceed via [4+2] and [2+2] cycloaddition mechanisms, forming unstable endoperoxide and dioxetane intermediates that decompose to ring-opened products. cdu.edu.auresearchgate.net In some cases, enzymatic oxidation can also occur. For instance, certain 4- or 5-substituted 2H-oxazoles can be oxidized to 2-oxazolones by the enzyme aldehyde oxidase. nih.gov
Reduction: Catalytic hydrogenation or the use of other reducing agents can lead to the reduction and subsequent cleavage of the oxazole ring, yielding open-chain products. pharmaguideline.com For example, reduction with a nickel and aluminum alloy in aqueous potassium hydroxide can afford ring-opened structures or reduced oxazolines. tandfonline.com
Table 2: Summary of Oxazole Ring Cleavage Mechanisms
| Mechanism | Reagents/Conditions | Typical Products |
|---|---|---|
| Nucleophilic Cleavage | Ammonia/Formamide, Butyllithium | Imidazoles, Isonitriles |
| Oxidative Cleavage | KMnO₄, O₃, Singlet Oxygen, CAN | Amides, Imides, Carboxylic Acids |
| Reductive Cleavage | Ni/Al alloy, other reducing agents | Open-chain amino alcohols |
Reactions Involving the Ethan-1-ol Side Chain of this compound
The primary alcohol functionality of the ethan-1-ol side chain is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of various derivatives.
The hydroxyl group of this compound can be readily derivatized through standard reactions such as esterification and etherification.
Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. The reaction with a carboxylic acid is typically catalyzed by a strong acid like sulfuric acid and is reversible. medcraveonline.com The use of more reactive acylating agents like acid chlorides or anhydrides can make the reaction faster and irreversible. Ester derivatives are often synthesized to modify the biological activity or physical properties of a parent compound. medcraveonline.com
Etherification: The formation of an ether involves the replacement of the hydroxyl proton with an alkyl or aryl group. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Chemoselective etherification of benzylic-type alcohols (a category that can include heteroaromatic ethanol derivatives) can be achieved using specific reagents that avoid reaction with other functional groups. organic-chemistry.org
Table 3: Common Derivatization Reactions of the Hydroxyl Group
| Reaction | Reagent | Product | Catalyst/Conditions |
|---|---|---|---|
| Esterification | Carboxylic Acid (R-COOH) | Ester (R-CO-O-R') | Acid catalyst (e.g., H₂SO₄), Heat |
| Esterification | Acid Chloride (R-COCl) | Ester (R-CO-O-R') | Base (e.g., Pyridine), Room Temp. |
| Etherification | Alkyl Halide (R-X) | Ether (R-O-R') | Strong base (e.g., NaH), then R-X |
The primary alcohol of the ethan-1-ol side chain can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. amazonaws.com
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation. organic-chemistry.org These methods are generally effective for oxidizing primary alcohols, including those on heterocyclic systems, without overoxidation. organic-chemistry.org
Oxidation to Carboxylic Acid: Strong oxidizing agents will typically convert a primary alcohol directly to a carboxylic acid. researchgate.net Reagents such as potassium permanganate (KMnO₄), chromic acid (Jones reagent: CrO₃/H₂SO₄), or sodium hypochlorite (NaOCl) in the presence of a catalyst like TEMPO are commonly used for this purpose. amazonaws.comnih.gov The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. nih.gov
Table 4: Oxidation Products of the Ethan-1-ol Side Chain
| Desired Product | Oxidizing Agent | Typical Conditions |
|---|---|---|
| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |
| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂ |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic, aqueous, heat |
| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone |
| Carboxylic Acid | TEMPO/NaOCl | Biphasic, phase-transfer catalyst |
The ethyl group connecting the oxazole ring and the hydroxyl function can also undergo chemical transformations, although these are generally less common than reactions at the hydroxyl group. Cleavage of such linkers often requires harsh conditions. For instance, the cleavage of C-O bonds in ethers, a related structure, can necessitate strong acids or metal catalysts. mdma.chmdpi.com In the context of targeted drug delivery, linker chemistry is crucial, and various strategies exist for the cleavage of linkers under specific physiological conditions, though these are typically more complex than a simple ethyl group. nih.gov Reactions could potentially be designed to introduce unsaturation (a double bond) into the ethyl linker through elimination reactions, or to replace the hydroxyl group with other functionalities via substitution reactions, which could then be further modified.
Catalytic Transformations Utilizing this compound
While direct catalytic applications of this compound are not extensively documented, the oxazole moiety is a recognized structural motif in the design of ligands for catalysis and as a component in organocatalytic systems.
Ligand Design for Metal-Catalyzed Reactions
The oxazole ring, with its nitrogen and oxygen heteroatoms, possesses coordination capabilities that make it a valuable component in the design of ligands for metal-catalyzed reactions. The nitrogen atom, in particular, can act as a Lewis base, donating its lone pair of electrons to a metal center. The hydroxyl group of this compound can also be involved in coordination or can be functionalized to create more complex ligand architectures.
Oxazole and 4,5-dihydro-1,3-oxazole (oxazoline) motifs are found in naturally occurring peptides and have been adapted for use as ligands in transition metal catalysis. For instance, vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been synthesized and shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. ekb.eg The substitution pattern on the oxazole and oxazoline (B21484) rings significantly impacts the performance of the copolymerization reaction and the microstructure of the resulting polymers. ekb.eg
The general approach to synthesizing such ligands often involves multi-step procedures starting from appropriate precursors, such as methyl 2-methyl-1,3-oxazole-5-carboxylate, which is reacted with an amino alcohol. mdpi.com This highlights a potential pathway where this compound could be modified to serve as a precursor for more elaborate ligand structures.
Table 1: Examples of Oxazole-Containing Ligands in Metal Catalysis
| Ligand Structure | Metal | Catalytic Application | Reference |
|---|---|---|---|
| (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles | Vanadium | Ethylene polymerization and copolymerization | ekb.eg |
| 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) | Vanadium | Ethylene polymerization and copolymerization | mdpi.com |
| 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) | Vanadium | Ethylene polymerization and copolymerization | mdpi.com |
Organocatalytic Applications
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. While specific organocatalytic applications of this compound are not reported, related oxazole derivatives have been employed in asymmetric catalysis. For example, the enantioselective amination at the C-2 position of 2-perfluoroalkyl-oxazol-5(2H)-ones has been achieved using a bifunctional (1R,2R)-cyclohexane-1,2-diamine-derived urea-tertiary amine as an organocatalyst. vulcanchem.com This reaction produces chiral N,O-aminal derivatives with a quaternary center in high yields and excellent enantioselectivities. vulcanchem.com
This demonstrates the potential for the oxazole scaffold to be part of a molecule that can be activated or can participate in organocatalytic cycles, suggesting a possible area of investigation for derivatives of this compound.
Mechanistic Studies of Oxazole Formation and Reactivity
Understanding the mechanisms of oxazole ring formation and its subsequent reactions is crucial for predicting the behavior of this compound.
Proposed Reaction Mechanisms (e.g., [3+2] cycloaddition, radical mechanisms)
A common and versatile method for the synthesis of five-membered heterocycles, including oxazoles and isoxazolines, is the [3+2] cycloaddition reaction. This type of reaction involves a three-atom component and a two-atom component reacting to form a five-membered ring. For instance, the reaction of bicyclic alkenes with nitrones to form isoxazolines has been studied mechanistically and is proposed to proceed through a one-step asynchronous mechanism. rsc.org
In the context of oxazole synthesis, a proposed reaction mechanism for obtaining ethyl 1,3-oxazol-5-yl carbonates involves the intermediate formation of saturated azlactones, which then undergo keto-enol tautomerism to the corresponding 1,3-oxazol-5-ols. researchgate.net These intermediates can then react further to yield the final product.
Radical mechanisms also play a role in the chemistry of oxazoles. The oxidation reaction of oxazole initiated by OH radicals has been studied using computational methods. The results indicate that the OH radical attack on the carbon atoms of the oxazole ring (OH-addition) is significantly faster than the abstraction of hydrogen atoms. researchgate.netuni.lu
Isotopic Labeling Studies for Mechanism Elucidation
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While specific isotopic labeling studies involving this compound were not found, this methodology has been applied to understand the biosynthesis of oxazole-containing natural products. For example, genes encoding for oxazole cyclase, a key enzyme in terminal oxazole biosynthesis, can be used as a genomic signature to identify bacterial strains that may produce such compounds. nih.gov This approach allows for the targeted discovery of new natural products with oxazole moieties.
Kinetic Analysis of Oxazole Reactions
Kinetic studies provide quantitative information about reaction rates and can help to elucidate reaction mechanisms. The kinetics of the reaction between oxazole and ozone have been investigated. mdpi.com Oxazoles react with ozone much faster than the related thiazoles, with apparent second-order rate constants at pH 7 ranging from 9 x 10² to 5 x 10⁴ M⁻¹s⁻¹, depending on the substituents. mdpi.com The reaction is proposed to proceed via a Criegee-type mechanism at the C=C double bond of the oxazole ring. mdpi.com
Furthermore, the kinetics of the oxidation of oxazole by OH radicals have been studied under atmospheric conditions. uni.lu The effective kinetic rate coefficients suggest that a two-step reaction mechanism is prevalent. researchgate.netuni.lu The regioselectivity of the reaction is influenced by both pressure and temperature. researchgate.netuni.lu
Table 2: Kinetic Data for Reactions of Oxazole Derivatives
| Reactant | Oxidant | Second-Order Rate Constant (k) | Conditions | Reference |
|---|---|---|---|---|
| Oxazole | Ozone | 9 x 10² – 5 x 10⁴ M⁻¹s⁻¹ | pH 7 | mdpi.com |
| Oxazole | OH radical | - | Atmospheric conditions | researchgate.netuni.lu |
Advanced Spectroscopic and Structural Characterization of 2 1,3 Oxazol 5 Yl Ethan 1 Ol and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including 2-(1,3-Oxazol-5-yl)ethan-1-ol and its analogues. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ipb.pt
Proton NMR (¹H-NMR) Analysis
Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons on the oxazole (B20620) ring and the ethanol (B145695) side chain.
The oxazole ring itself has two characteristic protons. The proton at the C2 position typically appears as a singlet in a downfield region, while the proton at the C4 position also presents as a singlet, but slightly more upfield compared to the C2 proton. The ethanol side chain gives rise to three sets of signals: a triplet for the methylene (B1212753) group adjacent to the oxazole ring (-CH₂-), a triplet for the methylene group bearing the hydroxyl function (-CH₂OH), and a singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can be solvent-dependent. The coupling between the two methylene groups would manifest as a triplet-of-triplets pattern, assuming free rotation.
In analogues, the substitution pattern significantly influences the chemical shifts and coupling constants. For instance, in 4-benzylidene-2-phenyloxazole-5(4H)-one, the vinylic proton (=CH) appears as a singlet around 7.14-7.40 ppm. turkjps.org In 2-(1,3-oxazolin-2-yl)pyridine, a related oxazoline (B21484) analogue, the proton signals are well-resolved, allowing for unambiguous assignment. researchgate.net
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H2 (Oxazole ring) | ~8.0 - 8.5 | Singlet |
| H4 (Oxazole ring) | ~7.0 - 7.5 | Singlet |
| -CH₂- (adjacent to oxazole) | ~2.8 - 3.2 | Triplet |
| -CH₂OH | ~3.7 - 4.1 | Triplet |
| -OH | Variable | Singlet (broad) |
Note: These are estimated values and can vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C-NMR) Analysis
Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing data on the carbon skeleton of the molecule. Since only the ¹³C isotope (about 1.1% natural abundance) is NMR-active, these experiments are less sensitive but crucial for structural elucidation. libretexts.org
For this compound, distinct signals are expected for each of the five unique carbon atoms. The carbons of the oxazole ring (C2, C4, and C5) resonate at characteristic downfield positions. The C2 carbon typically appears around 150-160 ppm, C5 (bearing the substituent) is also in the downfield region, while C4 is generally found more upfield. beilstein-journals.orgrsc.org The aliphatic carbons of the ethanol side chain appear in the upfield region of the spectrum.
In studies of oxazole analogues, such as 2,4,5-trisubstituted oxazoles, the chemical shifts of the ring carbons provide clear evidence for the substitution pattern. For example, in one derivative, the oxazole ring carbons were observed in the region of δ 126.4–160.3 ppm. rsc.org Similarly, for methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, an isoxazole (B147169) analogue, the ring carbons C3, C4, and C5 were found at δ 150.2, 108.3, and 179.5 ppm, respectively. beilstein-journals.orgnih.gov
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Oxazole ring) | ~150 - 152 |
| C4 (Oxazole ring) | ~122 - 126 |
| C5 (Oxazole ring) | ~138 - 142 |
| -CH₂- (adjacent to oxazole) | ~25 - 30 |
| -CH₂OH | ~60 - 65 |
Note: These are estimated values and can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful methods for establishing the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two methylene groups of the ethanol side chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is invaluable for assigning the proton signal to its corresponding carbon atom. For the target molecule, it would link the H4 signal to the C4 carbon, the -CH₂- proton signals to their respective carbon signals, and so on.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between carbons and protons over two or three bonds. It is crucial for piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms. ipb.pt For instance, the protons of the methylene group adjacent to the oxazole ring would show an HMBC correlation to the C5 and C4 carbons of the ring, definitively establishing the attachment point of the side chain. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. researchgate.net In rigid analogues, NOESY can reveal through-space correlations between substituents on the oxazole ring and adjacent moieties. rsc.org
The combined application of these 2D NMR experiments allows for the unambiguous assignment of all ¹H and ¹³C signals and the complete elucidation of the molecular structure of this compound and its analogues. nih.govuchile.cl
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.
High-Resolution Electron Impact Mass Spectrometry (HREI-MS)
In Electron Impact (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam, causing ionization and extensive fragmentation. msu.eduuni-saarland.de High-Resolution EI-MS (HREI-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. nih.gov
For oxazole derivatives, HREI-MS can confirm the molecular formula. nih.govrsc.org The fragmentation patterns are often characteristic of the oxazole ring system and its substituents. Common fragmentation pathways for related heterocyclic systems involve the loss of small neutral molecules or radicals from the molecular ion. nih.gov For this compound, characteristic fragments would likely arise from the cleavage of the ethanol side chain (e.g., loss of H₂O, CH₂OH) and the rupture of the oxazole ring.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that generates ions directly from a solution, causing minimal fragmentation. libretexts.orgnih.govnih.gov This makes it particularly suitable for determining the molecular weight of thermally labile or non-volatile compounds, such as alcohols. researchgate.net
In ESI-MS, a sample solution is sprayed through a highly charged capillary, creating charged droplets from which solvent evaporates to yield gas-phase ions. nih.gov For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule [M+H]⁺. High-resolution ESI-MS can provide the accurate mass of this ion, which is used to confirm the elemental formula. rsc.orgresearchgate.net The relative simplicity of ESI mass spectra, often dominated by the molecular ion, makes it a powerful tool for confirming the molecular weight of synthesized oxazole derivatives. turkjps.orgmpg.de
Table 3: Summary of Mass Spectrometry Data for this compound
| Technique | Expected Ion | m/z (Calculated) | Information Provided |
|---|---|---|---|
| HREI-MS | [M]⁺ | 127.0477 | Elemental Formula, Fragmentation Pattern |
| ESI-MS | [M+H]⁺ | 128.0555 | Molecular Weight Confirmation |
| ESI-MS | [M+Na]⁺ | 150.0374 | Adduct Ion Confirmation |
Note: Calculated m/z values are for the monoisotopic mass.
Fragmentation Patterns of Oxazole-Ethanol Systems
The mass spectrometric fragmentation of this compound is dictated by the interplay between the stable heterocyclic oxazole ring and the flexible ethanol side chain. While a specific spectrum for this exact compound is not widely published, its fragmentation pattern can be predicted based on established principles for alcohols and oxazole derivatives. clockss.orgdocbrown.infolibretexts.org
Upon electron impact ionization, the molecule forms a molecular ion (M⁺•). The subsequent fragmentation pathways are expected to include:
Alpha-Cleavage: A primary fragmentation route for alcohols involves the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, this would involve the breaking of the bond between the carbon bearing the hydroxyl group and the methylene carbon attached to the ring. This cleavage would result in a resonance-stabilized ion containing the oxazole ring.
Dehydration: The loss of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation. libretexts.org
Oxazole Ring Fragmentation: The oxazole ring itself undergoes characteristic fragmentation. Studies on various oxazole derivatives show common losses of small, stable molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN). clockss.org The initial fragmentation is often a concerted process rather than sequential bond cleavages. clockss.org
Side-Chain Fragmentation: The ethanol side chain can lose a hydrogen radical to form a stable [M-1]⁺ ion. The loss of the entire ·CH₂OH group (31 Da) is also a plausible pathway.
A table of predicted significant fragments for this compound (Molecular Weight: 113.11 g/mol ) is presented below.
| m/z Value | Proposed Fragment Structure/Loss | Fragmentation Pathway |
|---|---|---|
| 113 | [C₅H₇NO₂]⁺• | Molecular Ion (M⁺•) |
| 112 | [M-H]⁺ | Loss of a hydrogen radical |
| 95 | [M-H₂O]⁺• | Dehydration |
| 82 | [M-CH₂OH]⁺ | Alpha-cleavage of the side chain |
| 85 | [M-CO]⁺• | Loss of carbon monoxide from the ring |
| 68 | [M-CH₂OH-H]⁺ or [M-H₂O-OH]⁺ | Secondary fragmentation |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful tools for identifying functional groups and analyzing the molecular structure of compounds like this compound. savemyexams.comlibretexts.org While IR spectroscopy measures changes in the dipole moment during molecular vibrations, Raman spectroscopy detects changes in polarizability. libretexts.org This often results in complementary information, as some vibrations may be strong in IR and weak in Raman, and vice versa.
Vibrational Analysis of Oxazole Ring and Side Chain
The vibrational spectrum of this compound is a composite of the modes from the oxazole ring and the ethanol side chain.
Oxazole Ring Vibrations: The oxazole ring has a set of characteristic vibrations. Theoretical and experimental studies on oxazole and its derivatives have identified several key modes. researchgate.netacs.orgcapes.gov.br These include:
C-H stretching: Aromatic C-H stretching vibrations from the oxazole ring typically appear above 3000 cm⁻¹.
Ring stretching (C=N, C=C): These vibrations, often coupled, occur in the 1650-1450 cm⁻¹ region and are characteristic of the heteroaromatic system.
Ring breathing: A collective vibration of the entire ring structure appears at lower frequencies.
C-O-C stretching: The ether-like C-O-C stretch within the ring contributes to the fingerprint region, typically between 1250 and 1000 cm⁻¹.
In-plane and out-of-plane bending: These modes occur at lower wavenumbers and are sensitive to substitution patterns on the ring.
Ethanol Side Chain Vibrations: The ethanol side chain introduces several distinct vibrational modes. wisc.edu
O-H stretching: A broad and strong absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is the hallmark of the hydroxyl group, often broadened due to hydrogen bonding.
C-H stretching (aliphatic): The sp³-hybridized C-H bonds of the ethyl group give rise to stretching vibrations just below 3000 cm⁻¹.
C-O stretching: The C-O stretch of the primary alcohol is expected to appear as a strong band in the IR spectrum around 1050 cm⁻¹.
CH₂ bending (scissoring): This deformation is typically observed around 1450 cm⁻¹.
Computational studies on oxazole have shown that its interaction with water molecules, mimicking a protic solvent environment like ethanol, occurs primarily through the nitrogen atom, which can influence the ring's vibrational frequencies. researchgate.netacs.org
Identification of Functional Groups
The key functional groups in this compound can be identified by their characteristic absorption bands in the IR and Raman spectra. The following table summarizes the expected vibrational frequencies for these groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad | Weak |
| C-H (Oxazole Ring) | Stretching | 3050 - 3150 | Medium | Strong |
| C-H (Alkyl Chain) | Stretching | 2850 - 2960 | Medium-Strong | Strong |
| C=N (Oxazole Ring) | Stretching | 1640 - 1680 | Variable | Variable |
| C=C (Oxazole Ring) | Stretching | 1500 - 1600 | Variable | Variable |
| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong | Weak |
| C-O-C (Oxazole Ring) | Asymmetric Stretch | 1200 - 1270 | Strong | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic structure and excited-state properties of molecules. For oxazole derivatives, these properties are highly dependent on the conjugation and the electronic nature of substituents.
Electronic Transitions and Absorption Maxima
The UV-Vis absorption spectrum of oxazole-containing compounds is primarily characterized by π→π* transitions. acs.orgnih.gov The unsubstituted oxazole ring exhibits a broad absorption peak around 6.0-6.3 eV (~200-207 nm). nih.govresearchgate.net The presence of substituents significantly alters the absorption maxima (λ_max).
For this compound, the ethanol side chain is an auxochrome that is not part of a conjugated system, so its effect on the λ_max of the core oxazole chromophore is expected to be modest. However, in related conjugated systems, such as styryl oxazole derivatives, the λ_max values are shifted to much longer wavelengths, often in the 355-495 nm range, due to the extended π-system. globalresearchonline.net Theoretical studies on oxazole systems indicate that the lowest energy transition is typically a π→π* excitation, with a higher energy n→π* transition also present, though often with a much lower oscillator strength. nih.govresearchgate.net
| Compound Type | Typical Electronic Transition | Approximate λ_max (nm) | Reference |
|---|---|---|---|
| Unsubstituted Oxazole | π→π | ~205 | nih.govresearchgate.net |
| Aryl-Substituted Oxazoles | π→π | 300 - 340 | mdpi.comuchile.cl |
| Styryl Oxazole Dyes | π→π* (extended conjugation) | 355 - 495 | globalresearchonline.net |
Solvatochromism of Oxazole Derivatives
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. researchgate.net This change is observed as a shift in the absorption or emission maxima. Many oxazole derivatives are known to be solvatochromic. globalresearchonline.netuchile.clresearchgate.net
The effect arises from differential solvation of the ground and excited states of the molecule. researchgate.net If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a red-shift (bathochromic shift) in the fluorescence spectrum. Conversely, if the ground state is more stabilized, a blue-shift (hypsochromic shift) is observed.
Studies on naphthoxazole derivatives have shown that while their UV-Vis absorption spectra are relatively insensitive to solvent polarity, their fluorescence spectra exhibit significant solvatochromic effects. uchile.cl This indicates a substantial increase in the dipole moment upon excitation, consistent with the formation of an intramolecular charge-transfer (ICT) excited state. uchile.cl Similarly, some oxazolone (B7731731) derivatives exhibit "reverse solvatochromism," where they show positive solvatochromism (red-shift with increasing polarity) in non-hydroxylic solvents but negative solvatochromism (blue-shift) in protic solvents due to specific hydrogen bonding interactions. researchgate.net This sensitivity makes oxazole derivatives useful as fluorescent probes for characterizing the microenvironment of various systems. uchile.clperiodikos.com.br
Fluorescence Properties and Quantum Yields
Research on a series of 5-methyl-2-aryl-4-acetyl oxazoles has shown that their fluorescence properties are highly dependent on the nature of the substituents and the polarity of the solvent. nih.gov For instance, the fluorescence emission of 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole is particularly sensitive to the solvent environment. nih.gov This sensitivity is indicative of an intramolecular charge transfer (ICT) character in the excited state. nih.gov The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, varies significantly with solvent polarity for these analogues. nih.gov
In a study of various oxazole derivatives, it was noted that most compounds exhibited fluorescence ranging from strong to moderate, confirming the inherent emissive properties of the oxazole core. globalresearchonline.net The quantum yields of these compounds, however, are influenced by their specific molecular structure. For example, a series of 2-styryl phenanthro[9,10-d]oxazoles display emission in the blue-to-green region with large Stokes shifts, which are also affected by the nature of the substituents on the styryl moiety. nih.gov
The following table presents photophysical data for selected oxazole analogues, illustrating the range of fluorescence quantum yields observed in different solvents. This data highlights the tunability of the photophysical properties of oxazoles through chemical modification.
| Compound/Analogue | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) |
| 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole | Dioxane | 398 | 483 | 0.81 |
| 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole | Acetonitrile (B52724) | 408 | 549 | 0.02 |
| 2-(4-pyridyl)-5-(4-N,N-dimethylaminophenyl)oxazole | Toluene | 368 | 436 | 0.81 |
| 2-(4-pyridyl)-5-(4-N,N-dimethylaminophenyl)oxazole | Acetonitrile | 374 | 560 | 0.01 |
This table presents data for oxazole analogues to illustrate the fluorescence properties of this class of compounds.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules in the solid state. Although a crystal structure for this compound has not been reported, analysis of related oxazole derivatives provides a clear understanding of the structural features inherent to this heterocyclic system. google.com
The solid-state arrangement of oxazole derivatives is governed by a variety of intermolecular interactions. The oxazole ring itself, along with substituents, can participate in hydrogen bonding, π-π stacking, and other van der Waals forces. tandfonline.com For instance, in the crystal structure of a 2-aminobenzoxazole-fumaric acid molecular salt, the packing is stabilized by a network of hydrogen bonds and π-π stacking interactions, forming corrugated layers.
The geometry of the 1,3-oxazole ring is well-defined, with characteristic bond lengths and angles that are largely consistent across different derivatives. The oxazole ring is a planar, five-membered heterocycle. tandfonline.com Computational studies and experimental data from various oxazole structures show a high degree of bond fixation.
The table below provides typical bond lengths and angles for the unsubstituted oxazole ring, as determined by theoretical calculations, which are in good agreement with experimental data from X-ray diffraction studies of various derivatives.
| Bond | Typical Length (Å) | Angle | Typical Value (°) |
| O1-C2 | 1.354 | O1-C2-N3 | 114.4 |
| C2-N3 | 1.288 | C2-N3-C4 | 104.4 |
| N3-C4 | 1.390 | N3-C4-C5 | 109.0 |
| C4-C5 | 1.349 | C4-C5-O1 | 107.8 |
| C5-O1 | 1.368 | C5-O1-C2 | 104.3 |
Data based on DFT B3LYP/6–311++g(2df,2p) level of theory for unsubstituted oxazole. This data is representative of the general structure of the oxazole ring.
Thermal Analysis Techniques
Thermal analysis methods such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition behavior of materials. uni-siegen.de Oxazole derivatives are generally considered to be thermally stable compounds. tandfonline.comsemanticscholar.orgtaylorandfrancis.com
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components. While a specific TGA thermogram for this compound is not available, studies on other heterocyclic compounds, such as oxadiazole derivatives (isomers of oxazoles), indicate that significant mass loss typically begins at temperatures above 200-300°C. For example, the thermal analysis of certain oxadiazole derivatives shows that they are stable up to this range, after which decomposition occurs in one or more steps.
A hypothetical TGA curve for a simple oxazole derivative would be expected to show a stable baseline up to a certain temperature, followed by a sharp or gradual decrease in mass as the compound decomposes. The onset of decomposition provides a measure of the compound's thermal stability. For some organic materials, a weight loss below 100°C can indicate the loss of adsorbed water. researchgate.net
DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. This technique detects thermal events such as melting, boiling, crystallization, and decomposition, which manifest as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on the DTA curve. uni-siegen.de
For a crystalline compound like this compound, a DTA thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks might be observed, corresponding to decomposition processes. The combination of TGA and DTA is particularly powerful, as it allows for the correlation of mass loss events with specific endothermic or exothermic processes. uni-siegen.de For example, an endothermic event on a DTA curve that coincides with a mass loss on the TGA curve would typically indicate a process like boiling or decomposition.
The table below outlines the expected thermal events for a generic oxazole derivative based on the analysis of related compounds.
| Temperature Range (°C) | TGA Event | DTA Event | Interpretation |
| < 100 | Possible slight mass loss | Endotherm | Loss of residual solvent or moisture |
| 100 - 200 | Stable (no mass loss) | Sharp Endotherm | Melting of the crystalline solid |
| > 250 | Mass loss | Exotherm(s) | Onset and progression of thermal decomposition |
This table is a generalized representation of expected thermal behavior for a simple crystalline oxazole derivative based on literature for related compounds.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. iomcworld.orgtorontech.com This method is highly sensitive for studying the thermotropic properties of various materials, including organic compounds. iomcworld.org In a DSC experiment, the sample and an inert reference are heated or cooled at a constant rate. netzsch.com Changes in the sample, such as melting, crystallization, or glass transitions, result in a differential heat flow that is detected and recorded. netzsch.com
For oxazole derivatives, DSC analysis provides crucial information about their thermal stability, melting points, and purity. globalresearchonline.netrsc.org The thermal behavior of these compounds is often influenced by the nature and position of substituent groups on the oxazole ring. globalresearchonline.net The resulting DSC thermogram can reveal endothermic peaks, which typically correspond to melting, and exothermic peaks, which may indicate decomposition or crystallization. The melting point is a key physical property for characterization, while the shape and breadth of the melting peak can offer an indication of sample purity.
While specific DSC data for this compound is not extensively detailed in published literature, a typical analysis would involve heating a small, precisely weighed sample in a sealed aluminum pan under a controlled nitrogen atmosphere. The data obtained would resemble the illustrative findings in the table below.
Table 1: Illustrative DSC Data for this compound This table is for illustrative purposes, demonstrating typical data obtained from a DSC analysis.
| Parameter | Value | Unit |
| Onset Melting Temperature | 85.2 | °C |
| Peak Melting Temperature | 88.5 | °C |
| Enthalpy of Fusion (ΔH) | 25.7 | J/g |
| Purity (estimated) | >99.5 | % |
Advanced Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are indispensable for separating and quantifying components within a mixture, making them essential for purity assessment and the analysis of reaction products in the synthesis of this compound and its analogues. openaccessjournals.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds. openaccessjournals.com It is widely utilized in the pharmaceutical industry for quality control, impurity profiling, and quantitative analysis. bezmialemscience.org The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. nih.gov
For the analysis of this compound, a reversed-phase HPLC method is typically suitable. This would involve a non-polar stationary phase (such as a C18 column) and a polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol. bezmialemscience.org Detection is commonly achieved using a UV detector, as the oxazole ring is a chromophore that absorbs UV light. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration. The progress of reactions can be monitored by observing the consumption of starting materials and the formation of products. ijpsonline.com
Table 2: Illustrative HPLC Method Parameters for Purity Analysis This table presents a hypothetical but typical set of HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Retention Time | ~ 5.8 min |
| Purity (by area %) | >99.8% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is ideal for the analysis of volatile and semi-volatile compounds. nih.gov In GC, a sample is vaporized and separated into its components as it travels through a capillary column, with separation based on boiling point and affinity for the stationary phase. etamu.edu The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. etamu.eduuin-alauddin.ac.id
The direct analysis of this compound by GC-MS might be challenging due to the polarity of the hydroxyl group. To improve volatility and chromatographic peak shape, a derivatization step is often employed. The hydroxyl group can be converted to a less polar silyl (B83357) ether by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) (TMS) derivative is more volatile and provides excellent chromatographic performance.
Table 3: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound This table outlines a hypothetical GC-MS method for analyzing the TMS-derivatized form of the target compound.
| Parameter | Condition |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-450 m/z |
| Retention Time (TMS-derivative) | ~ 9.2 min |
| Key Mass Fragments (m/z) | To be determined from the spectrum |
Computational and Theoretical Investigations of Oxazole Systems, Including 2 1,3 Oxazol 5 Yl Ethan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of oxazole (B20620) derivatives from first principles.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comniscpr.res.in A small energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. irjweb.comnih.gov
DFT calculations are used to determine the energies of the HOMO and LUMO. For one studied oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating a notable degree of chemical reactivity and the potential for charge transfer within the molecule. irjweb.com Analysis of the HOMO and LUMO distributions reveals the regions of a molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is fundamental for predicting how the molecule will interact with other chemical species. researchgate.net
| Parameter | Value (eV) | Reference |
| EHOMO | -5.6518 | irjweb.com |
| ELUMO | -0.8083 | irjweb.com |
| Energy Gap (ΔE) | 4.8435 | irjweb.com |
Table 1: Frontier Molecular Orbital Energies for a representative N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine derivative calculated using DFT (B3LYP/6-311++G(d,p)).
From these energies, other chemical reactivity descriptors such as chemical potential, global hardness, and electrophilicity index can be calculated to provide a more comprehensive understanding of the molecule's behavior. irjweb.comniscpr.res.in
Theoretical vibrational frequency calculations are vital for interpreting experimental infrared (IR) and Raman spectra. researchgate.net Computational methods, such as DFT, can predict the vibrational modes of a molecule, which correspond to specific bond stretches, bends, and torsions. nih.gov These calculated frequencies are often scaled to correct for approximations in the theoretical model and to achieve better agreement with experimental data. nih.gov
For the oxazole molecule, computed anharmonic vibrational frequencies have been shown to reproduce experimental data with high accuracy, often with errors below 5 cm⁻¹ in the 600-1400 cm⁻¹ range. researchgate.net This level of precision is invaluable for assigning spectral bands and understanding the molecule's structural dynamics. researchgate.net Such analyses are crucial for identifying functional groups and confirming the structure of newly synthesized oxazole derivatives. researchgate.net
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computed Frequency (cm⁻¹) |
| Ring Stretching | 1568 | 1569 |
| C-C Stretching | 1301 | 1293 |
| C-H Bending | 1161 | 1140 |
| Ring Deformation | 875 | 868 |
Table 2: Comparison of selected experimental (FT-Raman) and theoretical vibrational frequencies for an oxaprozin (B1677843) dimer, an oxazole derivative. The theoretical values were calculated at the DFT/B3LYP level. researchgate.net
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules, particularly those with rotatable side chains like the ethan-1-ol group in 2-(1,3-oxazol-5-yl)ethan-1-ol. This analysis involves identifying the stable conformers (rotational isomers) and determining their relative energies.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. ekb.eg These methods are fundamental in drug design and medicinal chemistry. nih.gov
Ligand-protein docking simulations aim to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. ekb.eg The process involves placing the ligand into the protein's active site and evaluating the interaction energy for numerous possible conformations. bioinformation.net The result is typically a "docking score," which estimates the binding free energy; more negative scores generally indicate stronger binding. nih.gov
Successful binding is driven by various non-covalent interactions:
Hydrogen Bonds: These are critical for specificity and affinity, forming between hydrogen bond donors (like the -OH group in the ethan-1-ol side chain) and acceptors (like oxygen or nitrogen atoms in the protein's amino acid residues).
Hydrophobic Interactions: These occur when nonpolar regions of the ligand and protein associate to minimize contact with water.
Van der Waals Forces: These are weak, short-range attractions between all atoms.
Electrostatic Interactions: These occur between charged or polar groups on the ligand and the protein.
Studies on various oxazole derivatives have demonstrated their potential to interact strongly with protein targets. For example, in a docking study against the heme-binding protein from Porphyromonas gingivalis, several oxazole compounds showed better binding affinity scores than existing drugs like Amoxicillin and Moxifloxacin. nih.govbioinformation.net
| Compound | Docking Affinity Score (kcal/mol) |
| Oxazole Derivative 1 | -10.0 |
| Oxazole Derivative 2 | -11.3 |
| Oxazole Derivative 3 | -9.6 |
| Amoxicillin (Standard) | -8.6 |
| Moxifloxacin (Standard) | -8.6 |
Table 3: Comparative docking affinity scores of several oxazole derivatives against a heme-binding protein, demonstrating their potential for strong ligand-protein interactions. nih.govbioinformation.net
These computational approaches allow researchers to hypothesize the mechanism of action for novel compounds and guide the design of more potent and selective molecules. nih.gov
In Silico Design Strategies for Oxazole Scaffolds
The oxazole ring is a valuable scaffold in medicinal chemistry and materials science due to its diverse biological activities and structural properties. mdpi.comresearchgate.net In silico design strategies are crucial for efficiently exploring the vast chemical space of oxazole derivatives to identify molecules with desired properties. These strategies often begin with the foundational oxazole core, which can be substituted at various positions to modulate its characteristics. researchgate.net
Computational approaches, such as molecular docking and virtual screening, are employed to design novel oxazole-based compounds. nih.govjcchems.com For instance, in drug discovery, the oxazole scaffold is recognized for its ability to form non-covalent interactions with biological targets like enzymes and receptors. nih.govtandfonline.com In silico design allows researchers to virtually build libraries of oxazole derivatives and predict their binding affinities to a target protein, thereby prioritizing the synthesis of the most promising candidates. nih.gov This approach has been successfully used to identify potent oxazole derivatives for various applications. mdpi.comnih.gov The flexibility of the oxazole ring system allows for the strategic placement of functional groups to optimize interactions and achieve desired outcomes. researchgate.net
Prediction of Physicochemical Properties and Drug-likeness
Computational tools are widely used to predict the physicochemical properties and drug-likeness of new chemical entities, including oxazole derivatives. These predictions are vital in the early stages of drug development to assess the potential of a compound to become a viable drug. Key properties that are often calculated include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. jcchems.commdpi.com
For example, studies on various oxazole derivatives have utilized software like SwissADME to predict these properties. jcchems.commdpi.com These predictions help in assessing compliance with established guidelines for drug-likeness, such as Lipinski's rule of five. jcchems.com Compounds that adhere to these rules are generally considered to have a higher probability of good oral bioavailability. For instance, a study on novel 1,2,4-oxadiazole (B8745197) derivatives showed that the compounds had molecular weights within the acceptable range (≤500 g/mol ), appropriate hydrogen bond donor and acceptor counts, and logP values below 5, suggesting good drug-like properties. mdpi.com Such in silico assessments are critical for filtering large virtual libraries of compounds and selecting those with favorable pharmacokinetic profiles for further investigation. researchgate.net
Table 1: Predicted Physicochemical Properties for Representative Oxazole Derivatives
| Compound Class | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|---|
| 1,2,4-Oxadiazole Derivatives | 257.33 - 326.35 | < 5 | < 140 | < 10 | < 5 |
Note: This table is generated based on data from studies on various oxazole derivatives and is for illustrative purposes. jcchems.commdpi.com
Reaction Pathway Analysis and Transition State Calculations
Elucidation of Reaction Mechanisms
Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving oxazoles. Theoretical calculations, such as Density Functional Theory (DFT), can provide detailed insights into reaction pathways that may be difficult to probe experimentally. nih.govnih.gov For example, computational studies have been used to support the proposed mechanisms for the synthesis of substituted oxazoles. organic-chemistry.org
One common method for oxazole synthesis is the van Leusen reaction, where an aldehyde reacts with TosMIC (tosylmethyl isocyanide) to form a 5-substituted oxazole. nih.gov Computational analysis can model the intermediates and transition states of such reactions, helping to confirm the proposed sequence of steps, such as nucleophilic attack, cyclization, and subsequent aromatization. nih.gov Similarly, DFT calculations have been employed to understand the regioselectivity in the direct arylation of oxazoles, predicting which position on the oxazole ring (C2 or C5) is more likely to be functionalized under specific catalytic conditions. nih.gov
Energy Profiles of Chemical Transformations
By calculating the energies of reactants, intermediates, transition states, and products, computational methods can generate a detailed energy profile for a chemical transformation. This profile is crucial for understanding the kinetics and thermodynamics of a reaction. Transition state calculations, in particular, help to identify the energy barrier that must be overcome for a reaction to proceed, thus determining the reaction rate. youtube.com
For oxazole systems, theoretical studies have investigated photochemical rearrangements, mapping out the potential energy surfaces of excited states to explain reaction outcomes. acs.orgresearchgate.net For instance, upon photoexcitation, oxazole can undergo ring-opening and rearrangement, and computational models can predict the most likely pathways by calculating the energies of the various possible intermediates and transition states. researchgate.net These energy profiles provide a deeper understanding of the factors controlling the reaction and can guide the design of experiments to favor desired products.
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling for Oxazole Derivatives
QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.net In the context of oxazole derivatives, these models are used to predict the properties of new, unsynthesized compounds based on a dataset of known molecules. nih.govnih.gov
The development of a QSAR/QSPR model involves calculating a set of molecular descriptors for each compound in the dataset. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. nih.gov Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the property of interest. researchgate.netmdpi.com
For oxazole derivatives, QSAR models have been developed to predict their potential as inhibitors for various biological targets. nih.govmdpi.com While many QSAR studies focus on biological activity, the same principles can be applied to model chemical properties or reactivity (QSPR). For example, a QSPR model could be developed to predict the stability or the reaction rate of a series of oxazole derivatives in a particular chemical transformation. The robustness and predictive power of these models are typically assessed through rigorous internal and external validation techniques. nih.govresearchgate.net
Cheminformatics and Data Mining for Oxazole Research
Cheminformatics and data mining are essential for managing and analyzing the large volumes of chemical and biological data generated in modern research. nih.govnih.gov Public databases such as PubChem and ChEMBL contain vast amounts of information on chemical compounds, including oxazole derivatives, and their associated biological activities. nih.govresearchgate.net
Researchers can mine these databases to identify existing oxazole compounds with interesting properties, to build datasets for QSAR modeling, or to perform virtual screening campaigns. nih.govresearchgate.net For example, a dataset of oxazole derivatives with known activity against a particular target can be extracted from ChEMBL to develop a predictive QSAR model. nih.gov This model can then be used to screen a virtual library of millions of other oxazole compounds to identify potential new hits. Data mining techniques can also help in identifying trends and patterns within large chemical datasets, revealing structure-activity relationships that might not be immediately obvious. researchgate.net The integration of cheminformatics tools is accelerating the pace of research and development in the field of oxazole chemistry. nih.gov
Applications of Oxazole Derivatives in Contemporary Chemical Sciences
Role in Organic Synthesis and Building Block Chemistry
The oxazole (B20620) nucleus serves as a versatile building block in organic synthesis, providing a platform for the construction of more elaborate molecular architectures. Its derivatives are key intermediates in the synthesis of a wide range of organic compounds due to the reactivity of the heterocyclic ring and the potential for functionalization at its substituent positions. nih.govorganic-chemistry.org
Precursors for Complex Molecules and Fine Chemicals
Oxazole derivatives are fundamental precursors in the synthesis of complex molecules and fine chemicals. The oxazole ring can be found in numerous biologically active natural products and has been widely utilized as a component in medicinal chemistry. For instance, the anti-inflammatory drug Oxaprozin (B1677843) features an oxazole core. The synthetic utility of oxazoles is often derived from the functional groups attached to the ring.
In the case of 2-(1,3-Oxazol-5-yl)ethan-1-ol, the primary alcohol functional group serves as a versatile handle for a variety of chemical transformations. It can be readily oxidized to an aldehyde or carboxylic acid, or it can undergo esterification or etherification reactions. These transformations allow for the coupling of the oxazole moiety to other molecular fragments, facilitating the construction of larger, more complex structures. The van Leusen oxazole synthesis is a notable method for forming the oxazole ring itself, often starting from aldehydes and tosylmethylisocyanide (TosMIC), highlighting the accessibility of such scaffolds. nih.gov
Table 1: Examples of Synthetic Transformations Utilizing Oxazole Scaffolds
| Precursor Type | Reaction | Product Class | Reference |
|---|---|---|---|
| Oxazol-5-(4H)-ones | Stereoselective alkylation, Michael addition | α-Amino acids, β-lactams, pyrroles | rsc.orgresearchgate.net |
| 2-Acylaminoketones | Robinson-Gabriel synthesis (dehydration) | Substituted oxazoles | wikipedia.org |
| Aldehydes & TosMIC | van Leusen Reaction | C5-substituted oxazoles | nih.gov |
| β-Hydroxy amides | Cyclization (e.g., using DAST) | Oxazoles | organic-chemistry.org |
Synthesis of Fused Heterocyclic Systems
The oxazole ring can participate in cycloaddition reactions or serve as a foundation for the annulation of additional rings, leading to the formation of fused heterocyclic systems. While the oxazole ring itself is aromatic, it can react as a diene in Diels-Alder reactions, particularly when substituted with electron-donating groups, providing a pathway to substituted pyridines. wikipedia.org
Furthermore, the functional groups on an oxazole derivative can be used to build fused systems. The hydroxyl group of this compound, after conversion to a suitable leaving group or an amine, could be used in intramolecular cyclization reactions with another functional group introduced onto the oxazole ring, leading to fused systems like oxazolo-pyridines or oxazolo-oxazines. The synthesis of fused systems is a common strategy in medicinal chemistry to create rigid scaffolds with defined three-dimensional structures. For example, various methods exist for the cyclization of precursors to form fused systems, such as the reaction of 1,3,4-oxadiazole derivatives with reagents like cyanogen bromide or carbon disulfide to form triazolo-oxadiazoles. researchgate.net
Diversity-Oriented Synthesis (DOS) with Oxazole Scaffolds
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. The oxazole scaffold is an excellent template for DOS due to its chemical stability and the multiple positions available for functionalization (C2, C4, and C5). rsc.orgresearchgate.net
Researchers have developed flexible routes to libraries of oxazole-5-amides, demonstrating the utility of the oxazole core in generating chemical diversity. nih.gov By varying the substituents at different positions of the ring, large libraries of compounds can be generated from a common intermediate. nih.gov Oxazol-5-(4H)-ones are particularly valuable in DOS, serving as a general template for the stereoselective synthesis of not only amino acids but also various other heterocyclic scaffolds like pyrroles and imidazoles. rsc.orgresearchgate.net A molecule like this compound could be incorporated into a DOS workflow where the hydroxyl group is derivatized in parallel with a variety of reagents, while the C2 and C4 positions of the oxazole ring are functionalized using other synthetic methods.
Applications in Materials Science
The electronic and photophysical properties of the oxazole ring make its derivatives attractive candidates for applications in materials science. The conjugated π-system of the heterocycle can be extended by attaching aromatic or other conjugated substituents, allowing for the tuning of its optical and electronic characteristics. researchgate.net
Optoelectronic Materials (e.g., electrophotographic photoreceptors, NLO materials)
Oxazole and related oxadiazole derivatives have been investigated for their potential in optoelectronic devices, particularly as emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.net These compounds can exhibit strong fluorescence, and their emission color can be tuned by modifying the chemical structure. For example, the photophysical properties of 5-phenyl-4-tosyloxazole have been studied for its potential in deep blue OLED applications. bohrium.comnih.gov
The performance of these materials is often linked to a molecular design that promotes intramolecular charge transfer (ICT). While this compound itself does not possess a strong ICT character, its structure serves as a building block. The hydroxyl group can be used to link the oxazole to electron-donating or electron-withdrawing groups, creating the "push-pull" architecture often required for optoelectronic and nonlinear optical (NLO) properties. Such materials are of interest for applications in telecommunications and laser optics. researchgate.net
Organic Dyes and Pigments (e.g., solvatochromic and fluorescent dyes)
Oxazole derivatives are a well-established class of fluorescent dyes. researchgate.netacs.org Their fluorescence properties are highly sensitive to their chemical environment, a phenomenon known as solvatochromism, where the color of the dye's absorption or emission changes with the polarity of the solvent. acs.org This sensitivity makes them useful as fluorescent probes for studying biological systems or as sensors for solvent polarity.
The fluorescence of oxazole derivatives typically arises from π→π* transitions. bohrium.com Studies on various oxazole-based dyes show that they can exhibit strong fluorescence and serve as potential fluorescent markers. researchgate.net The emission spectrum can be significantly shifted by solvent polarity, which is attributed to a more polar excited state compared to the ground state. bohrium.com This property is valuable for creating environment-sensitive probes. acs.org Oxazole derivatives have also been incorporated into larger structures to create azo dyes for various applications. rsc.org
Table 2: Photophysical Properties of an Exemplary Fluorescent Oxazole Derivative (5-phenyl-4-tosyloxazole)
| Property | Observation | Implication | Reference |
|---|---|---|---|
| Spectral Shift | Bathochromic (red) shift in emission with increasing solvent polarity | Indicates a π→π* transition and increased polarity in the excited state | bohrium.com |
| Stokes Shift | Varies with solvent polarity | Demonstrates solvatochromic behavior | bohrium.com |
| Dipole Moment | Excited state dipole moment is greater than the ground state | Confirms increased charge separation upon excitation, typical for solvatochromic dyes | bohrium.com |
| Application | Potential for deep blue OLEDs | Suitable electronic and photophysical properties for optoelectronic devices | nih.gov |
Polymer Chemistry and Functional Materials
The incorporation of oxazole and its related oxazoline (B21484) structures into polymer backbones or as pendant groups can impart unique and desirable properties to the resulting materials, leading to a range of functional polymers. nih.govsemanticscholar.org While polymers based specifically on this compound are not prominently featured in the literature, the broader families of polyoxazoles and poly(2-oxazoline)s offer insights into the potential applications.
Poly(1,3,4-oxadiazole-ether)s, for instance, are a class of high-performance polymers known for their exceptional thermal stability, with decomposition temperatures often exceeding 400°C. nih.gov These materials exhibit excellent dielectric properties, making them suitable for applications in microelectronics and as sensory materials. The structural rigidity and electron-withdrawing nature of the oxadiazole units contribute to their stability, and the inclusion of ether linkages can improve solubility and processability. nih.gov
Poly(2-oxazoline)s (POx) represent another important class of polymers with significant potential in biomedical applications. semanticscholar.org These materials are known for their biocompatibility and have been extensively studied for their antimicrobial, antifouling, and antifungal activities. The properties of POx can be readily tuned by modifying the side chains, allowing for the creation of materials with specific functionalities. For example, the synthesis of POx-based hydrogels and nanoparticles is an active area of research for drug delivery and tissue engineering. semanticscholar.org
The presence of a hydroxyl group in this compound provides a reactive site for polymerization or for grafting onto other polymer chains, suggesting its potential as a monomer or functionalizing agent for creating novel materials with tailored properties.
Catalysis and Ligand Design
The nitrogen atom in the oxazole ring possesses a lone pair of electrons that can coordinate with metal centers, making oxazole-containing compounds excellent candidates for ligands in transition metal catalysis. The proximity of substituents on the oxazole ring to the metal center allows for effective stereochemical control in asymmetric catalysis.
Chiral oxazoline-containing ligands are among the most successful and widely used classes of ligands in asymmetric catalysis. acs.orgnih.govacs.org Their popularity stems from their straightforward synthesis from readily available chiral amino alcohols, their modular nature which allows for easy tuning of steric and electronic properties, and their broad applicability in a multitude of metal-catalyzed reactions. acs.org
Pyridine-oxazoline (PyOx) ligands, for example, have been employed in a variety of asymmetric reactions, demonstrating the versatility of the oxazoline moiety in ligand design. rsc.orgrsc.org The combination of the pyridine and oxazoline rings provides a bidentate coordination environment that can effectively control the stereochemical outcome of reactions.
The performance of some common oxazoline-based ligands in asymmetric catalysis is summarized in the table below.
| Ligand Type | Metal | Reaction | Enantiomeric Excess (ee) | Reference |
| Phosphinooxazoline (PHOX) | Iridium | Asymmetric Hydrogenation | up to 95% | acs.org |
| Bis(oxazoline) (BOX) | Copper | Diels-Alder Reaction | >98% | acs.org |
| Pyridine-oxazoline (PyOx) | Palladium | Allylic Alkylation | up to 99% | rsc.org |
The this compound, with its potential for modification at the hydroxyl group to introduce coordinating moieties, could serve as a precursor for novel ligands in transition metal catalysis.
While the use of oxazoles in organocatalysis is less documented than their application as ligands in metal catalysis, the fundamental properties of the oxazole ring suggest their potential in this area. The nitrogen atom can act as a Lewis base, and the ring can be functionalized to incorporate other catalytic groups.
Agrochemical Applications
The diverse biological activities of oxazole derivatives have led to their investigation and application in the agrochemical industry as fungicides, herbicides, and plant growth regulators. bohrium.commdpi.com
Numerous oxazole-containing compounds have been synthesized and evaluated for their potential to protect crops from diseases and pests. The oxazole ring often serves as a key structural motif that interacts with biological targets in pathogens or plants.
For example, certain oxazole derivatives have demonstrated significant fungicidal activity against a range of plant pathogens. frontiersin.orgnih.gov The mechanism of action can vary, but often involves the inhibition of essential enzymes in the fungal cells. Structure-activity relationship (SAR) studies are crucial in this field to optimize the efficacy of these compounds by modifying the substituents on the oxazole ring. nih.gov
In addition to their role as fungicides, oxazole derivatives have also been developed as herbicide safeners. These compounds can protect crops from the phytotoxic effects of herbicides without compromising the herbicide's effectiveness against weeds. Novel substituted oxazole isoxazole (B147169) carboxamides have been shown to provide remarkable protection against chlorsulfuron injury by enhancing the activity of glutathione S-transferase, an enzyme involved in detoxification. nih.gov
The following table summarizes the agrochemical activity of selected oxazole derivatives.
| Compound Class | Application | Target Organism/Effect | Reference |
| Phenyl-oxazole derivatives | Fungicide | Botrytis cinerea | bohrium.com |
| Oxazole isoxazole carboxamides | Herbicide Safener | Protection against chlorsulfuron | nih.gov |
| 2,4-Diphenyl-1,3-oxazolines | Acaricide | Tetranychus cinnabarinus | nih.gov |
| Indolyl-oxazoles | Antifungal | Plant pathogenic fungi | nih.govmdpi.com |
Supramolecular Chemistry and Self-Assembly
The ability of the oxazole ring to participate in non-covalent interactions, particularly hydrogen bonding, makes it a valuable building block in supramolecular chemistry. The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, facilitating the formation of well-defined, self-assembled structures. nih.govmersin.edu.tr
The presence of a hydroxyl group in this compound provides an additional site for hydrogen bonding, both as a donor and an acceptor. This dual functionality enhances its potential to form complex supramolecular architectures through self-assembly. scilit.com
Studies on related heterocyclic systems, such as pyridyl-1,2,4-oxadiazole derivatives, have shown that hydrogen bonding can induce the formation of liquid crystalline phases. researchgate.net In these systems, the hydrogen bonds lead to the formation of extended, rod-like supramolecular structures that align to form mesophases. researchgate.net
The interplay of hydrogen bonding and other weak interactions, such as π-π stacking of the aromatic oxazole rings, can be used to direct the assembly of molecules into predictable and functional supramolecular materials. The design of molecules with specific recognition sites and geometries is a key aspect of this field, and oxazole derivatives offer a versatile platform for such endeavors.
Non-Covalent Interactions of Oxazole Derivatives (e.g., hydrogen bonding, π–π stacking)
Oxazole derivatives, which are five-membered aromatic heterocyclic compounds containing an oxygen and a nitrogen atom, are capable of engaging in a variety of non-covalent interactions. journalajst.comtandfonline.comsemanticscholar.org These weak interactions, such as hydrogen bonding and π–π stacking, are crucial in diverse fields, influencing everything from the conformation of molecules to their binding with biological receptors like enzymes. journalajst.comnih.govmdpi.comresearchgate.net
Hydrogen Bonding
The oxazole ring possesses specific atoms that can participate in hydrogen bonding. The nitrogen atom at position 3 is a key hydrogen bond acceptor. researchgate.net Studies have shown that in the presence of a hydrogen bond donor, such as water or an N-H group, the nitrogen atom of the oxazole ring is the primary site of interaction. researchgate.netrsc.org For example, in cocrystals formed between oxazole derivatives and perfluorinated iodobenzenes, the oxazole nitrogen atom consistently acts as an acceptor for a halogen bond, an interaction analogous to hydrogen bonding. rsc.org
This interaction can be intermolecular (between different molecules) or intramolecular (within the same molecule). Intramolecular N-H···N hydrogen bonds have been found to stabilize specific conformations in oxazole-amino acid structures, particularly in low-polarity environments. nih.govacs.org In studies of oxazole-(D2O) complexes, the water molecule was found to bind to the nitrogen atom of the oxazole ring via a N⋯D–O hydrogen bond. researchgate.net In a complex with two heavy water molecules, the water dimer forms a seven-membered ring structure with the oxazole through both a N⋯D–O hydrogen bond and a C–H⋯O hydrogen bond involving the adjacent C-H group. researchgate.net
The following table summarizes key aspects of hydrogen bonding involving the oxazole nucleus.
| Interaction Type | Donor | Acceptor | Significance |
| Intermolecular | O-H (e.g., water), N-H | Oxazole Nitrogen (N3) | Influences solvation, crystal packing, and receptor binding. |
| Intramolecular | N-H (within the same molecule) | Oxazole Nitrogen (N3) | Stabilizes specific molecular conformations. nih.govacs.org |
| Halogen Bonding | Iodo group (e.g., perfluorinated iodobenzenes) | Oxazole Nitrogen (N3) | Directs the formation of well-defined supramolecular architectures. rsc.org |
π–π Stacking
As aromatic compounds, oxazole rings can participate in π–π stacking interactions. tandfonline.comsemanticscholar.org These interactions occur between the electron clouds of aromatic rings and are fundamental to processes like ligand-protein binding and the folding of macromolecules. nih.gov While a direct "sandwich" stacking of aromatic rings is often repulsive, more common and electrostatically favorable arrangements include parallel-displaced (staggered) or T-shaped (perpendicular) orientations. wikipedia.org
Theoretical and experimental studies on related oxadiazole systems, which are structurally similar to oxazoles, have confirmed their involvement in stacking interactions. nih.gov Analysis of crystal structures has revealed (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) interactions, which are typical of π–π stacking. nih.gov The carbon atoms of the oxazole ring are significant participants in these interactions. nih.gov The strength and geometry of these π-stacking interactions are influenced by the electronic nature of the interacting rings, with favorable interactions often occurring between electron-rich and electron-poor aromatic systems. wikipedia.org
Host-Guest Chemistry Involving Oxazole Structures
Host-guest chemistry involves the formation of unique structural complexes between a large "host" molecule and a smaller "guest" molecule or ion. The host molecule contains a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. This recognition is driven by the same non-covalent forces discussed previously, including hydrogen bonding, electrostatic interactions, and hydrophobic effects.
While research specifically detailing this compound in host-guest systems is limited, the oxazole scaffold can be incorporated into more complex molecular architectures designed for molecular recognition. A key strategy involves attaching a macrocyclic component, such as a crown ether, to the oxazole derivative.
For instance, a novel oxazol-5-one derivative has been synthesized that incorporates an aza-crown ether (specifically, a 4-(4-(1,4,7,10-tetraoxa-13-azacyclopentadecyl)phenylmethylene) moiety) at the 4-position of the ring. nih.gov Crown ethers are well-known hosts for various cations, with their central cavity selectively binding specific ions based on size. The inclusion of the oxazole unit, which has distinct electronic and photophysical properties, can allow the binding event to be signaled. In the synthesized molecule, the aza-crown ether part acts as the host for cations, while the oxazole portion functions as a fluorophore, potentially allowing for the detection of guest binding through changes in its fluorescence properties. nih.gov
The table below outlines the components of such a conceptual oxazole-based host-guest system.
| Component | Role | Example Moiety | Potential Guest |
| Host | Binds the guest molecule through a pre-organized cavity. | Aza-crown ether | Metal cations (e.g., Na⁺, K⁺) |
| Signaling Unit | Reports the binding event via a detectable change (e.g., optical). | Oxazole derivative | N/A |
| Linker | Covalently connects the host and signaling units. | Phenylmethylene group | N/A |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1,3-Oxazol-5-yl)ethan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of oxazole derivatives often involves cyclization reactions between aldehydes and amines. For example, analogous compounds like [2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol are synthesized via condensation of 4-tert-butylbenzaldehyde with amines in methanol . For this compound, consider using a β-hydroxyethylamine precursor to form the oxazole ring under mild acidic or basic conditions. Catalyst choice (e.g., Fe-phthalocyanine for Markovnikov selectivity ) and solvent polarity significantly affect regioselectivity and yield. Purification via flash chromatography (as in ) is recommended.
Q. How can the structure of this compound be rigorously characterized?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the oxazole ring protons (δ 6.5–8.5 ppm for aromatic protons) and the ethanol moiety (δ 3.5–4.5 ppm for -CHOH and δ 1.2–1.5 ppm for -OH) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected m/z ~155.15 for CHNO).
Advanced Research Questions
Q. How can computational modeling predict the electronic properties and reactivity of this compound for drug design?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. This identifies nucleophilic/electrophilic sites, as demonstrated for bromo-oxazole derivatives .
- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes with oxazole-binding pockets ). Validate predictions with experimental binding assays (SPR or ITC).
Q. What strategies resolve contradictions in regioselectivity during functionalization of the oxazole ring?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -Br in ) direct electrophilic substitution to the 4-position of the oxazole. Steric hindrance from the ethanol moiety may alter reactivity.
- Catalytic Control : Iron(II) phthalocyanine promotes anti-Markovnikov addition in alkyne hydration , while Lewis acids (e.g., AlCl) favor Markovnikov pathways. Compare kinetic vs. thermodynamic products via time-resolved NMR.
Q. How to assess the biological activity of this compound against microbial or cancer targets?
- Methodological Answer :
- In Vitro Assays : Conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. For anticancer activity, use MTT assays on cell lines (e.g., HeLa or MCF-7) .
- Mechanistic Studies : Probe interactions with DNA topoisomerases or kinases via fluorescence quenching or competitive ELISA. For example, oxazole derivatives in showed activity against sulfonamide-binding enzymes.
Data Analysis and Validation
Q. How to address discrepancies in reported synthetic yields or spectroscopic data?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (solvent purity, catalyst batch) and validate NMR chemical shifts against PubChem datasets .
- Statistical Tools : Apply multivariate analysis (e.g., PCA) to identify outliers in reaction parameter datasets. Cross-reference crystallographic data (CCDC entries) for bond-length/angle consistency .
Tables for Key Data
| Property | Method | Reference |
|---|---|---|
| Synthetic Yield (~65%) | Fe-phthalocyanine catalysis | |
| -NMR (δ 4.75 ppm) | CDCl, 400 MHz | |
| HOMO-LUMO Gap (4.2 eV) | DFT/B3LYP |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
